![molecular formula C13H5F5O B12842674 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde is a fluorinated aromatic aldehyde. The compound is characterized by the presence of five fluorine atoms attached to the biphenyl structure, with an aldehyde group at the 4-position. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl].
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atoms on the biphenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products:
Oxidation: Formation of pentafluorobenzoic acid.
Reduction: Formation of pentafluorobenzyl alcohol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorinated structure.
Medicine: Explored for its potential in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including liquid crystals and specialty polymers.
作用机制
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde is primarily influenced by its fluorinated aromatic structure and the presence of the aldehyde group. The compound can interact with various molecular targets through:
Electrophilic Interactions: The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules.
Hydrophobic Interactions: The biphenyl structure can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Fluorine Interactions: The fluorine atoms can participate in unique interactions, such as hydrogen bonding and dipole-dipole interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
- 2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorobenzyl alcohol
Comparison:
- 2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl: Similar fluorinated biphenyl structure but with an iodine atom instead of an aldehyde group, making it useful in different substitution reactions.
- 2,3,4,5,6-Pentafluorobenzaldehyde: Contains a single benzene ring with five fluorine atoms and an aldehyde group, offering different reactivity and applications.
- 2,3,4,5,6-Pentafluorobenzyl alcohol: The reduced form of the aldehyde, used in different contexts where alcohol functionality is required.
This detailed overview provides a comprehensive understanding of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H5F5O |
|---|---|
分子量 |
272.17 g/mol |
IUPAC 名称 |
4-(2,3,4,5,6-pentafluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H5F5O/c14-9-8(7-3-1-6(5-19)2-4-7)10(15)12(17)13(18)11(9)16/h1-5H |
InChI 键 |
XBXLYTTVDNQLDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C2=C(C(=C(C(=C2F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


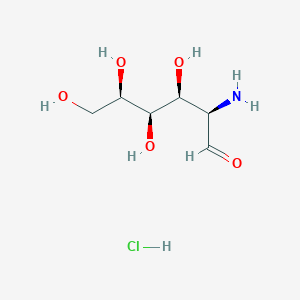

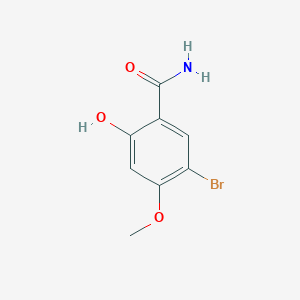
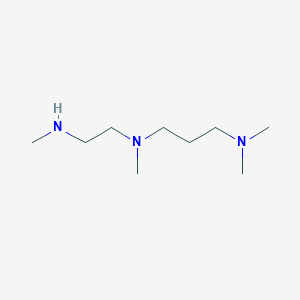

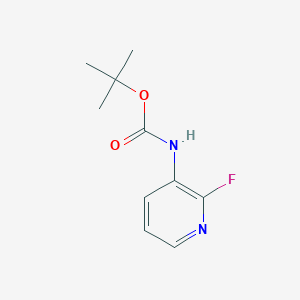
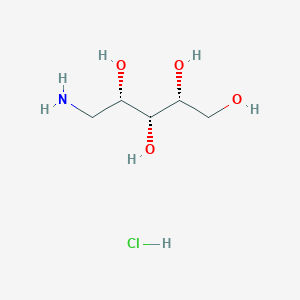
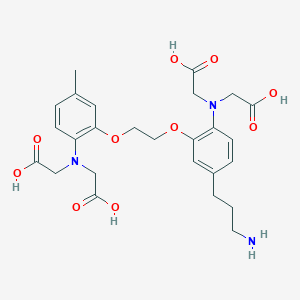
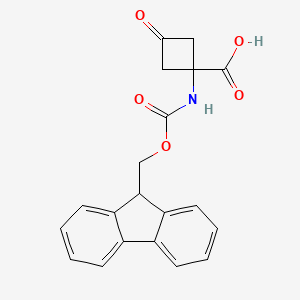
![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)
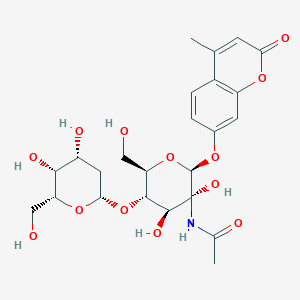

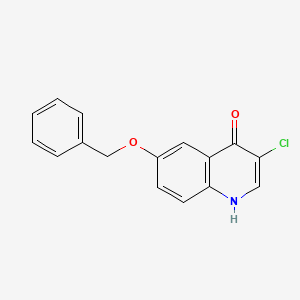
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
